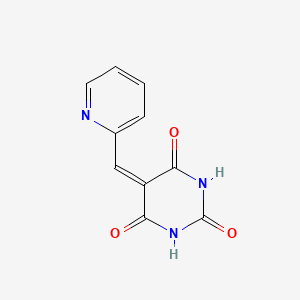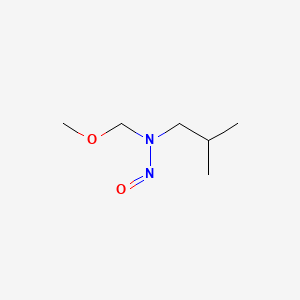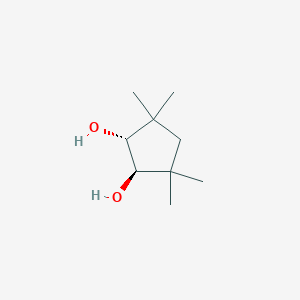
(1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with four methyl groups and two hydroxyl groups at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the hydrogenation of a precursor compound, such as a cyclopentene derivative, in the presence of a catalyst. The reaction conditions often involve elevated temperatures and pressures to ensure complete hydrogenation and formation of the desired diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding cyclopentane derivative.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
(1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s stereochemistry plays a crucial role in its biological activity, as it can interact with chiral receptors and enzymes.
類似化合物との比較
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: A chiral compound with similar stereochemistry but different functional groups.
(1R,2R)-2,3-Dihydroxybutanedioic acid: Another diol with a different carbon backbone and functional groups.
Uniqueness
(1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties. Its stereochemistry and functional groups make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
65342-02-1 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC名 |
(1R,2R)-3,3,5,5-tetramethylcyclopentane-1,2-diol |
InChI |
InChI=1S/C9H18O2/c1-8(2)5-9(3,4)7(11)6(8)10/h6-7,10-11H,5H2,1-4H3/t6-,7-/m0/s1 |
InChIキー |
ATLZTKGZBRMWQT-BQBZGAKWSA-N |
異性体SMILES |
CC1(CC([C@H]([C@@H]1O)O)(C)C)C |
正規SMILES |
CC1(CC(C(C1O)O)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



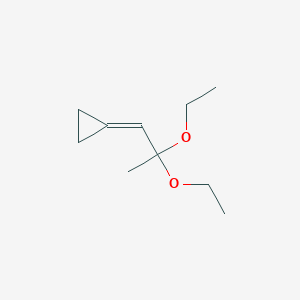


![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cyclohex-2-en-1-imine](/img/structure/B14474233.png)
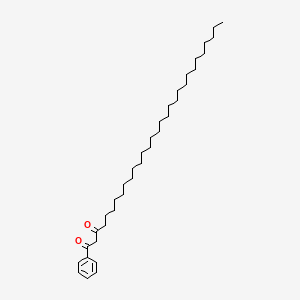
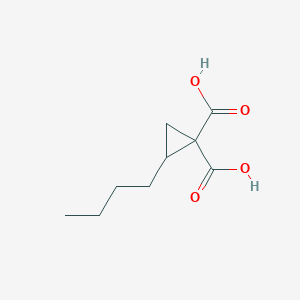
![1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B14474243.png)
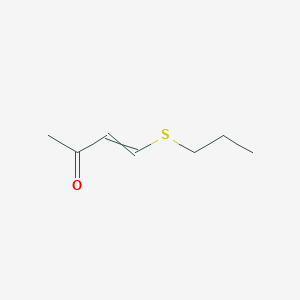
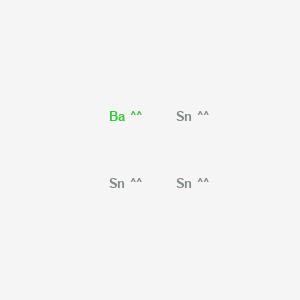
![5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione](/img/structure/B14474262.png)
